Analgesic Activity: 4-(Aminomethyl)piperidine Derivative vs. Pethidine Standard
Derivatives of 4-(Aminomethyl)piperidine exhibit superior analgesic efficacy in murine models compared to the standard narcotic analgesic pethidine (meperidine). One derivative (compound 8) demonstrated 78.2% maximal possible effect (MPE) at 30 minutes post-administration, versus pethidine's 0% MPE at the same time point under identical assay conditions [1].
| Evidence Dimension | Analgesic Activity (MPE %) |
|---|---|
| Target Compound Data | 78.2% MPE (derivative of 4-(aminomethyl)piperidine, compound 8) |
| Comparator Or Baseline | 0% MPE (pethidine) |
| Quantified Difference | +78.2 percentage points |
| Conditions | Tail immersion test in mice at 30 min post-oral administration (50 mg/kg dose) |
Why This Matters
For research programs focused on developing analgesics with longer duration of action or distinct efficacy profiles, this quantifiable in vivo efficacy difference justifies selection of the 4-(aminomethyl)piperidine scaffold over other piperidine-containing pharmacophores.
- [1] Naseem H, Mushtaq N, Saeed A, Shafi N, Inam M. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. 2024;44(6):3699-3718. View Source
